Product packaging for Filixic acid pbp(Cat. No.:CAS No. 51005-85-7)

Filixic acid pbp

Cat. No.: B12778477
CAS No.: 51005-85-7
M. Wt: 640.7 g/mol
InChI Key: XKWPPRSNNAIZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Filixic acid PBP, with the CAS number 51005-85-7, is a specific phloroglucinol derivative belonging to the group of filicins or filixic acids . It is a natural compound isolated from ferns of the genus Dryopteris , notably Dryopteris filix-mas (Male Fern) and Dryopteris sieboldii . The compound has a molecular formula of C₃₄H₄₀O₁₂ and a molecular weight of 640.67 g/mol . It has been described in its purified form as crystals from ethyl acetate with a melting point of 192-194 °C . This compound has been historically studied and used for its anthelmintic (anti-parasitic) activity . A specific, rapid, and validated HPLC method has been developed for the quantitative analysis of this compound in plant extracts, which can be referenced for quality control and research purposes . This method utilizes a C18 column with an isocratic mobile phase of acetonitrile and methanol (90:10 v/v), a flow rate of 1.0 ml/min, and UV detection at 254 nm, where filixic acid shows a retention time of 4.02 minutes . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40O12 B12778477 Filixic acid pbp CAS No. 51005-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51005-85-7

Molecular Formula

C34H40O12

Molecular Weight

640.7 g/mol

IUPAC Name

4-[[3-butanoyl-5-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C34H40O12/c1-8-11-20(37)21-25(39)14(12-16-27(41)22(18(35)9-2)31(45)33(4,5)29(16)43)24(38)15(26(21)40)13-17-28(42)23(19(36)10-3)32(46)34(6,7)30(17)44/h38-44H,8-13H2,1-7H3

InChI Key

XKWPPRSNNAIZJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O

Origin of Product

United States

Advanced Methodologies for Isolation and Analytical Characterization of Filixic Acid Pbp

Chromatographic Separation Techniques

Chromatographic techniques are pivotal in the separation and analysis of complex mixtures such as plant extracts. For Filixic acid PBP, both HPLC and TLC have been utilized to achieve separation and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

A rapid, specific, and reproducible HPLC method has been developed for the quantitative analysis of this compound. researchgate.net The analysis is performed on a C18 column, a common reversed-phase column, ensuring the effective separation of the non-polar analyte. researchgate.net

An isocratic elution system, which maintains a constant mobile phase composition, was designed for the analysis of this compound. researchgate.net This system utilizes a mixture of acetonitrile and methanol in a 90:10 (v/v) ratio as the mobile phase. researchgate.net The flow rate is maintained at 1.0 ml/min, and UV detection is carried out at a wavelength of 254 nm. researchgate.net Under these conditions, this compound exhibits a retention time of approximately 4.02 minutes. researchgate.net The validation of this method was conducted in accordance with the International Conference on Harmonisation (ICH) guidelines, confirming its suitability for routine analysis. researchgate.net

The specificity of the HPLC method was confirmed by the absence of interfering peaks from other components in the Dryopteris filix-mas extract at the retention time of this compound. The linearity of the method, which is its ability to elicit test results that are directly proportional to the concentration of the analyte, was also established. A good linear correlation was observed, with a correlation coefficient (r²) greater than 0.993 for the calibration plots within the tested range. researchgate.net

Linearity Data for this compound Analysis

Parameter Value

The precision of an analytical method describes the closeness of repeated individual measurements. For this compound, the precision was assessed through intra-day and inter-day variation studies. The relative standard deviation (RSD) for both intra-day and inter-day precision was found to be less than 1.50%, indicating a high degree of precision. researchgate.net The accuracy of the method was determined through recovery studies. The recovery of this compound was found to be between 94.57% and 101.05%, demonstrating the accuracy of the analytical method. researchgate.net

Precision and Accuracy of the HPLC Method for this compound

Validation Parameter Result
Intra-day Precision (RSD) < 1.50%
Inter-day Precision (RSD) < 1.50%

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For this compound, the LOD was determined to be 2.25 µg/ml, and the LOQ was 7.53 µg/ml. researchgate.net These values indicate the high sensitivity of the developed HPLC method.

Sensitivity of the HPLC Method for this compound

Parameter Value
Limit of Detection (LOD) 2.25 µg/ml

Thin-Layer Chromatography (TLC) Applications in Qualitative Analysis

Thin-Layer Chromatography (TLC) is a valuable and less complex chromatographic technique used for the preliminary qualitative analysis of substances. nih.gov In the context of this compound, TLC methods have been utilized for the qualitative analysis of the male fern extract, providing a means to identify the presence of the compound before more rigorous quantitative analysis by HPLC. researchgate.net

Column Chromatography for Preparative Isolation

Preparative column chromatography is a fundamental technique for the isolation of this compound from crude plant extracts, particularly from the rhizomes of Dryopteris species. This liquid-solid chromatography method separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. mdpi.com The process allows for the separation of significant quantities of the target compound from a complex mixture of other phloroglucinol (B13840) derivatives.

The selection of the stationary and mobile phases is critical for achieving effective separation. Silica gel is commonly employed as the stationary phase due to its polarity and ability to separate moderately polar compounds like this compound. mdpi.com The mobile phase typically consists of a solvent system with an optimized polarity to ensure that this compound elutes from the column with a suitable retention time, well-resolved from other components. The separation is driven by the partitioning of the analyte between the mobile and stationary phases, a process that can be finely tuned by adjusting the solvent gradient. nih.gov

Table 1: Typical Parameters for Column Chromatography Isolation of this compound

ParameterDescription
Stationary Phase Silica Gel (e.g., 60-120 mesh)
Mobile Phase A gradient system of non-polar and polar solvents (e.g., Hexane-Ethyl Acetate)
Sample Loading Crude extract dissolved in a minimal amount of solvent and loaded onto the column
Elution Stepwise or gradient elution by gradually increasing the polarity of the mobile phase
Fraction Collection Eluted solvent is collected in sequential fractions
Monitoring Fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure compound

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of atoms and provide insights into the stereochemistry of the molecule. For instance, a triplet signal observed at 0.97 ppm in the ¹H NMR spectrum is characteristic of a methyl group adjacent to a methylene (B1212753) group. researchgate.net Advanced 2D NMR techniques can further establish long-range correlations to piece together the complete molecular structure and define its conformation.

Table 2: Reported ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
0.97triplet3H-CH₃

Data obtained in CDCl₃ with TMS as an internal reference. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its molecular formula. The technique measures the mass-to-charge ratio (m/z) of ionized molecules. The observation of a parent molecular ion peak allows for the accurate determination of the compound's molecular mass. In the case of this compound, a parent peak has been reported at an m/z of 640.93. researchgate.net Furthermore, the fragmentation pattern, which shows peaks at lower m/z values, provides valuable clues about the structural components of the molecule as it breaks apart in the mass spectrometer. researchgate.net

Table 3: Mass Spectrometry Data for this compound

m/z ValueInterpretation
640.93Parent Molecular Ion [M]⁺
432Fragment Ion
404Fragment Ion
236Fragment Ion
193Fragment Ion
181Fragment Ion
165Fragment Ion

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The UV spectrum of this compound shows distinct absorption maxima (λmax) that are characteristic of its phloroglucinol-based structure. These absorptions correspond to π→π* transitions within the aromatic rings and conjugated carbonyl groups. The compound exhibits UV maxima at 218 nm and 278 nm. researchgate.net

Table 4: UV-Vis Absorption Maxima for this compound

Wavelength (λmax)Solvent
218 nmNot Specified
278 nmNot Specified

Purity Assessment and Standardization Protocols

To ensure the quality and consistency of isolated this compound for research purposes, robust analytical methods for purity assessment are required. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility. researchgate.net

A specific and validated HPLC method has been developed for the quantitative analysis of this compound. researchgate.net The method utilizes a C18 reverse-phase column, which separates compounds based on their hydrophobicity. An isocratic mobile phase of acetonitrile and methanol provides efficient separation, and UV detection at 254 nm allows for sensitive quantification. researchgate.net Under these conditions, this compound has a retention time of approximately 4.02-4.07 minutes. researchgate.netresearchgate.net The purity of the isolated compound has been shown to be above 98%. researchgate.net

Table 5: HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18
Mobile Phase Acetonitrile:Methanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~4.02 min

The reliability of this HPLC method is established through rigorous validation according to International Conference on Harmonisation (ICH) guidelines. researchgate.net Validation parameters include linearity, sensitivity, precision, and accuracy. The method demonstrates excellent linearity with a correlation coefficient (r²) greater than 0.993. researchgate.net The precision is high, with intra- and inter-day relative standard deviations (RSD) of less than 1.50%. researchgate.net Accuracy is confirmed by recovery studies, with values ranging from 94.57% to 101.05%. researchgate.net

Table 6: Validation Parameters of the HPLC Method for this compound

Validation ParameterResult
Linearity (r²) > 0.993
Limit of Detection (LOD) 2.25 µg/mL
Limit of Quantification (LOQ) 7.53 µg/mL
Precision (RSD) < 1.50%
Accuracy (Recovery) 94.57% - 101.05%

Molecular Mechanisms of Filixic Acid Pbp Action and Target Interactions

Investigations into Enzyme Inhibitory Activities

The biological effects of filixic acid derivatives are largely attributed to their ability to inhibit key enzymes involved in various pathological processes. Studies have focused on enzymes from viral, microbial, and human sources to elucidate the scope and specificity of these natural compounds.

Neuraminidase (NA) is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells, and is a major target for antiviral drugs. wikipedia.org Phloroglucinols isolated from Dryopteris crassirhizoma have been investigated for their ability to inhibit this viral enzyme. nih.gov

Research has demonstrated that specific homologues of filixic acid show notable inhibitory effects against the neuraminidase of the H5N1 influenza virus. nih.govnih.gov In vitro enzyme inhibition assays identified the trimeric phloroglucinol (B13840) filixic acid ABA as a potent inhibitor of H5N1 neuraminidase, with a reported IC₅₀ value of 29.57 ± 2.48 μM. nih.gov Another related tetrameric phloroglucinol, dryocrassin ABBA , exhibited even stronger inhibition with an IC₅₀ of 18.59 ± 4.53 μM. nih.gov These findings suggest that the complex, multi-ring structure of these phloroglucinols is conducive to potent neuraminidase inhibition. mdpi.comresearchgate.net

Table 1: Neuraminidase (H5N1) Inhibitory Activity of Filixic Acid Homologues

CompoundIC₅₀ (μM)Source
Filixic acid ABA29.57 ± 2.48 nih.gov
Dryocrassin ABBA18.59 ± 4.53 nih.gov

Bacterial β-glucuronidase, particularly from gut microbiota like Escherichia coli, is an enzyme of clinical interest because it can reactivate the toxic metabolites of certain drugs, leading to adverse effects. nih.govmdpi.com A comprehensive study evaluated 30 different phloroglucinols from D. crassirhizoma for their inhibitory activity against E. coli β-glucuronidase. nih.govnih.gov

The results revealed that trimeric phloroglucinols were strong inhibitors of the enzyme. nih.govnih.gov Compounds such as nortrisflavaspidic acid ABB , trisflavaspidic acid ABB , and trisflavaspidic acid BBB displayed significant inhibitory effects with IC₅₀ values ranging from 5.6 to 8.0 μM. nih.govnih.gov In contrast, monomeric phloroglucinols were largely inactive. nih.gov

Kinetic analysis of the most active compounds demonstrated a competitive mode of inhibition, indicating that these phloroglucinols likely bind to the active site of the β-glucuronidase enzyme, competing with the natural substrate. nih.govnih.govresearchgate.net

Table 2: Inhibition of Escherichia coli β-Glucuronidase by Trimeric Phloroglucinols

CompoundIC₅₀ (μM)Inhibition TypeSource
Nortrisflavaspidic acid ABB5.6 ± 0.4Competitive nih.gov
Trisflavaspidic acid ABB8.0 ± 0.6Competitive nih.gov
Trisflavaspidic acid BBB6.2 ± 0.5Competitive nih.gov
D-saccharic acid 1,4-lactone (Positive Control)23.4 ± 1.5- nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated target for the development of therapeutics for type 2 diabetes and obesity. frontiersin.orgmdpi.com Phloroglucinols isolated from D. crassirhizoma have been systematically evaluated for their PTP1B inhibitory potential. nih.gov

Studies have shown that trimeric phloroglucinols are particularly potent inhibitors of PTP1B. nih.govnih.gov Specifically, nortrisflavaspidic acid ABB , trisflavaspidic acid ABB , and trisflavaspidic acid BBB were identified as significant inhibitors, with IC₅₀ values of 1.19 μM, 1.00 μM, and 1.23 μM, respectively. nih.gov These values are notably potent, highlighting the strong interaction between these compounds and the enzyme.

Further kinetic studies confirmed that these active trimeric phloroglucinols act as competitive inhibitors of PTP1B. nih.gov The inhibition constants (Kᵢ) were determined to be 0.63 μM for nortrisflavaspidic acid ABB and 0.61 μM for trisflavaspidic acid ABB, underscoring their high affinity for the enzyme's active site. nih.gov

Table 3: PTP1B Inhibitory Activity of Trimeric Phloroglucinols

CompoundIC₅₀ (μM)Kᵢ (μM)Inhibition TypeSource
Nortrisflavaspidic acid ABB1.19 ± 0.130.63Competitive nih.gov
Trisflavaspidic acid ABB1.00 ± 0.040.61Competitive nih.gov
Trisflavaspidic acid BBB1.23 ± 0.051.57Competitive nih.gov
Ursolic Acid (Positive Control)3.21 ± 0.11-- nih.gov

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

To understand the inhibitory activities of filixic acid derivatives at a molecular level, computational studies such as molecular docking and simulation have been employed. These methods model the interaction between the ligand (the phloroglucinol) and the protein target, predicting binding modes and the specific forces that stabilize the complex.

Molecular docking simulations have been instrumental in visualizing how filixic acid homologues and related phloroglucinols fit into the active sites of their enzyme targets.

Neuraminidase: Docking studies on H5N1 neuraminidase with filixic acid ABA and dryocrassin ABBA were performed to screen for inhibitory potential. nih.gov These simulations placed the compounds within the enzyme's catalytic site, a key step in predicting their inhibitory function before confirmation with in vitro assays. nih.gov

E. coli β-Glucuronidase: For β-glucuronidase, molecular docking was used to investigate the binding mechanisms of several potent dimeric and trimeric phloroglucinol inhibitors. nih.govnih.gov The simulations showed that these compounds bind efficiently within the enzyme's active site, which is consistent with the competitive inhibition observed in kinetic studies. nih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): Docking simulations were conducted for the most active trimeric phloroglucinols, including nortrisflavaspidic acid ABB , with the PTP1B enzyme. nih.gov The results demonstrated that these compounds could bind effectively to the catalytic sites of PTP1B, showing favorable negative binding energies that correlate well with the potent, competitive inhibition observed experimentally. nih.gov

The stability of the ligand-protein complex is determined by a combination of intermolecular forces. Weak interactions like hydrogen bonds and hydrophobic interactions are crucial for stabilizing a ligand within the binding pocket of a protein. researchgate.net

In the context of phloroglucinol inhibitors, docking studies have elucidated these key interactions:

With β-Glucuronidase: The binding of active trimeric phloroglucinols to the enzyme is stabilized by a network of interactions. nih.govresearchgate.net These include hydrogen bonds with key amino acid residues, as well as van der Waals, hydrophobic, and electrostatic interactions that anchor the inhibitor within the active site. researchgate.net For example, studies on other natural inhibitors have identified residues like Asp163, Glu413, and Glu504 as crucial for hydrogen bonding within the E. coli β-glucuronidase active site. scielo.br

With Neuraminidase: The binding of inhibitors to neuraminidase involves crucial interactions with active site residues. For instance, docking studies of other inhibitors have highlighted the importance of hydrogen bonds with amino acids such as Arg119, Trp180, and Glu278 for stabilizing the complex. semanticscholar.org

With PTP1B: The molecular docking of potent trimeric phloroglucinols into the PTP1B active site revealed specific binding interactions that explain their inhibitory mechanism. nih.gov The ability of the numerous hydroxyl groups on the phloroglucinol scaffold to act as hydrogen bond donors and acceptors is fundamental to their strong binding affinity. mdpi.combu.edu Furthermore, the nonpolar acyl side chains and the core ring structures contribute to favorable hydrophobic interactions within the binding pocket, further stabilizing the enzyme-inhibitor complex. researchgate.netdiva-portal.org

Modulation of Cellular Pathways and Signaling Networks (Mechanistic Insights from Related Homologues)

Exploration of Molecular Targets in Antiviral Activity (e.g., SARS-CoV-2 Main Protease)

Filixic acid PBP, a member of the acylphloroglucinol class of natural products, and its structural homologues have been identified as potent inhibitors of viral enzymes, highlighting a key molecular mechanism for their antiviral effects. Research has specifically pointed to the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, as a primary molecular target. nih.govfrontiersin.org The Mpro enzyme is crucial for the viral life cycle, as it processes viral polyproteins to assemble the replication-transcription machinery, making it an ideal target for antiviral therapeutic development. frontiersin.orgmdpi.com

Studies on natural phloroglucinols extracted from the rhizome of Dryopteris crassirhizoma have demonstrated that compounds structurally related to this compound exhibit significant inhibitory activity against the SARS-CoV-2 main protease. nih.gov One such study investigated Filixic acid ABA and a related compound, Dryocrassin ABBA. Both were found to inhibit the SARS-CoV-2 main protease, which translated to a dose-dependent inhibition of SARS-CoV-2 infection in Vero cells. nih.gov The research further suggested that these compounds possess broad-spectrum anticoronaviral activity, as they also showed inhibition of SARS-CoV and MERS-CoV. nih.gov

The mechanism of action involves the binding of these phloroglucinol derivatives to the protease's active site, preventing it from cleaving the viral polyproteins and thus halting viral replication. nih.govfrontiersin.org The complex polyphenolic structure of these compounds, featuring multiple hydroxyl groups and acyl side chains, likely facilitates interactions with the catalytic residues of the enzyme. ontosight.ai This targeted inhibition of a critical viral enzyme provides a clear molecular basis for the observed antiviral activity of Filixic acid and its homologues.

Table 1: Inhibitory Activity of Filixic Acid Homologues against Viral Proteases

Compound Virus Molecular Target Observed Effect Reference
Filixic acid ABA SARS-CoV-2, SARS-CoV, MERS-CoV Main Protease (Mpro/3CLpro) Dose-dependent inhibition of viral infection. nih.gov
Dryocrassin ABBA SARS-CoV-2, SARS-CoV, MERS-CoV Main Protease (Mpro/3CLpro) Dose-dependent inhibition of viral infection. nih.gov
Betulinic acid SARS-CoV-2 Main Protease (Mpro) Significant inhibitory activity (IC50 = 14.55 µM). mdpi.com
Maslinic acid SARS-CoV-2 Main Protease (Mpro) Significant inhibitory activity (IC50 = 3.22–14.55 µM). mdpi.com

Pathway Analysis Associated with Observed Biological Activities

The biological activities of this compound can be further understood by analyzing the metabolic and signaling pathways modulated by its simpler structural homologues, the phloroglucinols. Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are key intermediates in the microbial degradation of complex polyphenols like flavonoids and tannins. asm.org The pathways involved in their metabolism offer insights into how more complex molecules like this compound might be processed or interact within a biological system.

Bacterial degradation of phloroglucinol can occur through several distinct metabolic pathways:

Reductive Pathway: In many anaerobic bacteria, such as Pelobacter acidigallici, phloroglucinol is first reduced to dihydrophloroglucinol (B1214295) by an NADPH-dependent reductase. uni-konstanz.de The ring is then hydrolytically cleaved to form 3-hydroxy-5-oxohexanoic acid, which is further metabolized to generate energy. uni-konstanz.de

Oxidative Pathway: In contrast, some aerobic bacteria like Rhodococcus sp. utilize an oxidative pathway. This involves a phloroglucinol hydroxylase that converts phloroglucinol to 1,2,3,5-tetrahydroxybenzene, which is then cleaved by a dioxygenase. mun.ca This oxidative metabolism can produce superoxide (B77818) radicals, suggesting an interaction with cellular redox systems. mun.ca

Aldolase-Dependent Pathway: A novel pathway discovered in Collinsella sp. also begins with the reduction of phloroglucinol. However, after ring-opening, the intermediate is cleaved by an aldolase (B8822740) to form malonate semialdehyde and acetone, which then enter central carbon metabolism. asm.org

These pathways demonstrate that phloroglucinol homologues are actively processed by specific enzymatic cascades. The interaction of this compound, a large phloroglucinol derivative, with cellular systems could be influenced by similar enzymatic processes. Its complex structure may allow it to act as a competitive inhibitor or modulator of enzymes that recognize the phloroglucinol core, such as reductases, hydroxylases, or transferases. uni-konstanz.demun.ca Furthermore, the established link between phloroglucinol metabolism and cellular redox state suggests that the antioxidant properties attributed to this compound may arise from its ability to influence these oxidative and reductive pathways. ontosight.aimun.ca

Ecological and Evolutionary Chemical Biology of Filixic Acid Pbp in Natural Systems

Distribution and Chemotaxonomic Significance within Dryopteris Species

The distribution of filixic acid PBP and its homologues within the genus Dryopteris is not uniform and serves as a valuable chemotaxonomic marker, aiding in the classification and understanding of phylogenetic relationships among different species. mdpi.comnih.gov These compounds are primarily located in the rhizomes and petiolar bases, stored within internal secreting glands. sekj.orgresearchgate.net

Natural filixic acid is a mixture of several homologues, with the three main components being filixic acid BBB, PBB, and PBP. github.iodrugfuture.com The presence and relative abundance of these and other acylphloroglucinols, such as flavaspidic acids and aspidins, vary considerably among different Dryopteris species and even between geographically distinct populations of the same species. cdnsciencepub.com For instance, North American western populations of Dryopteris filix-mas are rich in filixic acid, similar to their European counterparts, while eastern North American populations show different chemical profiles. cdnsciencepub.com In contrast, D. marginalis lacks filixic acid entirely. cdnsciencepub.com

The specific composition of these phloroglucinol (B13840) derivatives provides a chemical fingerprint that helps to delineate species complexes and understand evolutionary lineages. mdpi.comsekj.org For example, the presence of flavaspidic acids and filixic acids is characteristic of the section Fibrillosae within Dryopteris. sekj.org The study of these compounds has been instrumental in resolving taxonomic ambiguities and supporting morphological classifications.

Table 1: Distribution of Filixic Acid and its Homologues in Select Dryopteris Species

SpeciesFilixic Acid PresenceKey Homologues/Related CompoundsChemotaxonomic Significance
Dryopteris filix-masPresent (especially in Western North American and European populations)BBB, PBB, PBP, ABB, ABP, ABAA characteristic compound of the D. filix-mas complex. drugfuture.comcdnsciencepub.com
Dryopteris argutaPresentSimilar pattern to D. abbreviataSuggests a close relationship to one of the ancestral species of D. filix-mas. cdnsciencepub.com
Dryopteris marginalisAbsentMethylene-bisaspidinolLack of filixic acid distinguishes it from D. filix-mas. cdnsciencepub.com
Dryopteris affinisPresentFlavaspidic acids, varying amounts of filixic acidsConstant presence of these compounds is a key feature of the sect. Fibrillosae. sekj.org
Dryopteris crassirhizomaPresentDimeric, trimeric, and tetrameric phloroglucinolsShows a wide diversity of acylphloroglucinols. mdpi.com
Dryopteris sparsaTrace amountsAlbaspidin, para-aspidin, phloraspidinolContains a different profile of phloroglucinols compared to other sections. sekj.org

This table is generated based on data from multiple chemotaxonomic studies. The presence and concentration of specific homologues can vary.

Role of this compound in Plant-Environment Interactions

This compound and its related acylphloroglucinols are not merely passive chemical constituents; they are active participants in the fern's interaction with its surrounding environment, contributing to defense and communication.

Contribution to Plant Defense Mechanisms

The accumulation of acylphloroglucinols, including this compound, in the rhizomes of Dryopteris is a primary defense mechanism against herbivores and pathogens. numberanalytics.commdpi.com These compounds exhibit a range of biological activities that deter feeding and infection. The crude mixture of these phloroglucinols, known as "filicin," has long been recognized for its anthelmintic (worm-expelling) properties, which is attributed to the paralysis of the parasite's muscles. mdpi.comcore.ac.uk

Allelopathic Effects and Interspecies Chemical Communication

Allelopathy, the chemical inhibition of one plant by another, is another potential ecological role for this compound. While some sources state that Dryopteris filix-mas is not allelopathic, others suggest that its gametophytes can prevent the development of archegonia in neighboring gametophytes. rozendale.comcanterbury.ac.nz This indicates a potential for intraspecific chemical communication and competition.

More broadly, phloroglucinols are known to have allelopathic potential. github.io For example, phlorotannins and the basic phloroglucinol molecule have been shown to inhibit the seed germination and radicle growth of other plant species. mdpi.com These compounds, when released into the soil through root exudates or the decomposition of plant matter, can influence the surrounding plant community. cdnsciencepub.com Given that this compound is a complex phloroglucinol derivative, it is plausible that it contributes to the allelopathic potential of Dryopteris species, helping them to compete for resources by suppressing the growth of nearby plants. However, direct experimental evidence for the allelopathic activity of purified this compound is currently lacking.

Ecological Significance of Molluscicidal Activity (Insights from Homologues)

The well-documented anthelmintic properties of Dryopteris extracts have led to investigations into their effects on other invertebrates, notably molluscs. Several phloroglucinol derivatives from ferns have demonstrated significant molluscicidal activity. researchgate.netacs.org This is ecologically significant as some snail species are intermediate hosts for parasites that cause diseases like schistosomiasis. acs.org

Studies on phloroglucinols from the fern genus Elaphoglossum, which is also known to produce these compounds, have shown potent activity against the snail Biomphalaria peregrina, a vector for schistosomiasis. acs.orgresearchgate.net The crude ether extract of D. filix-mas has also been shown to have strong potency against adult Schistosoma mansoni worms in vitro. idosi.org While direct testing of this compound for molluscicidal activity is not widely reported, the activity of the crude extracts and of related phloroglucinols strongly suggests that it contributes to this defensive capability. mdpi.comcore.ac.uk The ability to control mollusc populations in their immediate vicinity would provide a significant ecological advantage to the ferns by reducing herbivory from snails and potentially disrupting local parasite life cycles.

Evolutionary Aspects of Acylphloroglucinol Biosynthesis in Ferns

The production of complex acylphloroglucinols like this compound is a result of a long evolutionary history of biosynthetic pathway development in ferns.

Comparative Genomics and Transcriptomics of Related Plant Species

The biosynthesis of acylphloroglucinols is rooted in the polyketide pathway, with type III polyketide synthases (PKSs) playing a crucial role. tu-braunschweig.denih.gov Comparative genomic and transcriptomic analyses across different plant lineages, including ferns, are beginning to shed light on the evolution of this important enzyme family.

Genomic studies reveal that the PKS superfamily in plants has a complex evolutionary history, characterized by gene duplication events and functional divergence. tu-braunschweig.denih.gov The two major clades of type III PKSs, chalcone (B49325) synthases (CHS) and another group that includes enzymes for sporopollenin (B1173437) biosynthesis, likely arose from a gene duplication that occurred before the divergence of bryophytes and tracheophytes (vascular plants, including ferns). nih.gov This ancient duplication allowed for the evolution of new functions, as one copy could maintain its original role while the other was free to evolve and produce novel compounds.

In ferns like Dryopteris, these evolved PKS enzymes likely gained the ability to use different starter molecules derived from branched-chain amino acid metabolism, leading to the variety of acyl side chains (e.g., butyryl and propionyl) seen in filixic acid and its homologues. cdnsciencepub.com Comparative analyses of plastid genomes from different Dryopteris species have revealed dynamic evolutionary processes, including gene losses and duplications, which point to a complex genetic history within the genus. nih.govnih.gov While direct transcriptomic studies pinpointing the specific genes for this compound biosynthesis are still emerging, the broader genomic context suggests that the capacity to produce these complex defensive compounds is a result of ancient gene family expansions and subsequent functional diversification, a key evolutionary innovation for ferns in their interactions with the environment.

Phylogenomic Analysis of Biosynthetic Enzyme Families

The intricate chemical architecture of this compound, a complex trimeric acylphloroglucinol, suggests a sophisticated and multi-step biosynthetic pathway. ontosight.aimdpi.com While specific phylogenomic studies detailing the evolution of enzymes directly responsible for this compound synthesis are not extensively documented in public research, analysis of related enzyme superfamilies provides significant insights. The biosynthesis likely involves several key enzyme classes, including polyketide synthases (PKSs) for the formation of the core phloroglucinol rings and cytochrome P450 monooxygenases (CYPs/P450s) for subsequent oxidative modifications and coupling. mdpi.comresearchgate.net

Phylogenomic analysis is a powerful tool used to trace the evolutionary history of gene families, such as those encoding for biosynthetic enzymes. flinders.edu.aunih.gov By comparing the sequences of these enzymes across different species, researchers can infer evolutionary relationships and understand how functional diversity arises. mdpi.comflinders.edu.au For instance, P450 enzymes are a massive and diverse superfamily known for their role in generating the vast chemical diversity of plant secondary metabolites. mdpi.comnih.gov Genomic analyses have shown that P450s are frequently located in biosynthetic gene clusters (BGCs), where they act as "tailoring" enzymes that modify core scaffolds to produce a wide array of compounds. mdpi.com

The evolution of these enzyme families often involves gene duplication and neofunctionalization, where a duplicated gene acquires a new function. This process allows plants to develop novel chemical defenses and adapt to new ecological niches. In the context of this compound, it is plausible that the enzymes responsible for its synthesis evolved from ancestral enzymes involved in more basic phenylpropanoid or fatty acid metabolism. The study of enzyme families like the CYP716 family, which are known to be multifunctional triterpene oxidases, illustrates how a single enzyme class can contribute to the structural diversification of complex metabolites. nih.gov A phylogenomic investigation into the specific PKSs and P450s within the Dryopteris genus, where this compound is found, would likely reveal a lineage-specific expansion of these enzyme families, correlating with the evolution of the complex acylphloroglucinols characteristic of these ferns. researchgate.netwikipedia.org

Table 1: Potential Biosynthetic Enzyme Families in this compound Synthesis

Enzyme FamilyPutative Role in BiosynthesisGeneral Evolutionary Significance
Polyketide Synthases (PKSs) Catalyze the formation of the foundational phloroglucinol monomer units from acyl-CoA precursors.Ancient and widespread enzyme family; diversification allows for the production of a vast array of phenolic scaffolds in plants and microbes.
Cytochrome P450 Monooxygenases (CYPs/P450s) Perform regioselective and stereoselective oxidation, hydroxylation, and coupling of the monomer units to form the final trimeric structure. mdpi.comnih.govA superfamily of enzymes crucial for metabolic diversification; gene duplication and positive selection drive the evolution of novel functions. mdpi.com
Acyltransferases Attach the propionyl and butyryl side-chains to the phloroglucinol rings. dss.go.thDiverse family responsible for transferring acyl groups, contributing to the structural variety and biological activity of metabolites.
Methyltransferases Could be involved in modifications of the phloroglucinol rings, although the primary structure of this compound does not show methylation.Important for "decorating" core scaffolds, which can significantly alter the bioactivity of a compound.

Environmental Factors Influencing this compound Production in Plants

The production and accumulation of secondary metabolites like this compound in plants are not static; they are dynamically influenced by a wide range of external environmental cues. dokumen.pub These factors can be broadly categorized as abiotic (non-living) and biotic (living). Plants have evolved intricate regulatory networks that perceive environmental changes and modulate metabolic pathways, such as the phenylpropanoid pathway, to mount appropriate responses. mdpi.com This plasticity in chemical expression is a key component of a plant's ability to survive in fluctuating and often challenging environments. mdpi.com The synthesis of complex compounds is metabolically expensive, and therefore, their production is tightly regulated and often induced only when necessary as a defense or adaptive strategy. frontiersin.org

Impact of Abiotic Stress on Metabolite Profiles

Abiotic stresses, including drought, salinity, extreme temperatures, and heavy metal exposure, represent significant threats to plant growth and survival. frontiersin.orgincotec.com A common consequence of these stresses is the overproduction of reactive oxygen species (ROS), which can cause oxidative damage to vital cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

In response, plants activate defense mechanisms, a key part of which is the increased biosynthesis of antioxidant secondary metabolites. mdpi.com Polyphenolic compounds, a category that includes the phloroglucinol derivatives like this compound, are particularly important in this context. ontosight.aimdpi.com Studies have shown that various abiotic stressors lead to a significant shift in the plant's metabolome, often redirecting primary metabolites like carbon toward the shikimic acid and phenylpropanoid pathways to produce protective compounds. frontiersin.org For example, drought and cold stress are known to trigger the accumulation of anthocyanins and other flavonoids. frontiersin.org While direct studies on Dryopteris ferns are limited, it is highly probable that the metabolic profile, including the concentration of this compound, is significantly altered under abiotic stress to enhance the plant's resilience.

Table 2: General Impact of Abiotic Stressors on Plant Metabolite Profiles

Abiotic StressorGeneral Physiological Effect on PlantsCommon Impact on Secondary Metabolite Profile
Drought/Water Stress Reduced water absorption, osmotic stress, stomatal closure. incotec.comIncreased production of flavonoids, anthocyanins, and other phenolics to mitigate oxidative stress and maintain cell turgor. frontiersin.org
Salinity Osmotic stress, ion toxicity, and nutrient imbalance. nih.govElevated accumulation of specific phenolics and osmoprotectants to counteract cellular damage. frontiersin.org
Extreme Temperatures (Heat/Cold) Damage to membranes and proteins, altered enzyme activity, increased ROS production. nih.govUpregulation of heat shock proteins and accumulation of protective metabolites like anthocyanins (cold) and various phenolics. frontiersin.orgmdpi.com
Heavy Metal Toxicity Oxidative stress, disruption of enzyme function, reduced growth. frontiersin.orgSynthesis of metal-chelating compounds and increased production of antioxidants like glutathione (B108866) and phenolic compounds.
High UV Radiation DNA damage, oxidative stress. mdpi.comAccumulation of UV-screening compounds, particularly flavonoids and other phenolics, in epidermal tissues. mdpi.com

Influence of Biotic Interactions on Compound Accumulation

Plants exist within complex ecosystems where they constantly interact with other organisms, including herbivores, pathogens, and symbiotic microbes. These biotic interactions are powerful drivers of chemical diversity and can strongly influence the accumulation of specific secondary metabolites. ebin.pub Many plant compounds have evolved as chemical defenses to deter feeding by herbivores or to inhibit the growth of pathogenic fungi and bacteria.

The production of these defensive compounds can be constitutive (always present) or induced (produced or increased in response to an attack). Induced responses allow the plant to conserve metabolic resources until a threat is detected. This compound is found in the male fern, Dryopteris filix-mas, a plant with a long history of use as an anthelmintic agent to expel tapeworms. researchgate.netoaji.net This potent biological activity strongly suggests a primary ecological role for this compound as a chemical defense against herbivores or parasites. Therefore, it is highly likely that the accumulation of this compound in the fern's rhizomes and fronds is significantly influenced by biotic pressures. For instance, feeding by an insect herbivore or infection by a soil-borne pathogen could trigger a signaling cascade within the plant, leading to the upregulation of the biosynthetic genes responsible for this compound synthesis and a subsequent increase in its concentration at the site of attack.

Table 3: Potential Influence of Biotic Interactions on this compound Accumulation

Type of Biotic InteractionPotential Plant ResponseHypothesized Effect on this compound
Herbivory (e.g., insect feeding) Induction of defense signaling pathways (e.g., jasmonate pathway).Increased localized and systemic accumulation of this compound to deter further feeding.
Pathogen Infection (e.g., fungal, bacterial) Production of phytoalexins and other antimicrobial compounds.Upregulation of this compound synthesis as a potential antimicrobial or antifungal agent.
Parasitism (e.g., nematodes, parasitic plants) Activation of broad-spectrum defense responses.Enhanced accumulation in root/rhizome tissues to combat parasitic attack, consistent with its known anthelmintic properties. researchgate.net
Symbiotic Relationships (e.g., mycorrhizal fungi) Modulation of plant growth and defense pathways.The effect is complex; symbionts can sometimes prime the plant for enhanced defense (stronger induced response) or may lead to a trade-off with growth, potentially altering baseline levels of the compound.

Q & A

Q. How can researchers resolve co-eluting peaks in HPLC analysis of this compound?

  • Methodological Answer : Adjust the mobile phase composition (e.g., gradient elution with acetonitrile:methanol ratios) to improve peak resolution. For example, Figure 1 in "Isolation and HPLC Method Development" (2011) demonstrates baseline separation of this compound from plant matrix interferences using optimized chromatographic conditions . Statistical tools like ANOVA can evaluate the impact of mobile phase variations on retention time reproducibility .

Q. What experimental strategies address contradictory bioactivity data for this compound?

  • Methodological Answer : Conduct dose-response studies to clarify concentration-dependent effects. For instance, if cytotoxicity conflicts with antioxidant claims, use standardized assays (e.g., DPPH for antioxidants and MTT for cytotoxicity) under identical conditions. Cross-validate findings with structural analogs (e.g., Flavaspidic acid PB) to isolate structure-activity relationships .

Q. How should researchers validate this compound quantification methods for novel plant sources?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : Test for interference from plant metabolites using spiked samples.
  • Linearity : Use a 5-point calibration curve (e.g., 10–100 µg/mL).
  • Precision : Perform intra-day and inter-day replicates (RSD < 2%).
  • Accuracy : Spike recovery experiments (target: 95–105%) .

Q. What statistical frameworks are suitable for comparing this compound yields across extraction methods?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify solvent polarity, temperature, and time as critical variables. For small datasets, use non-parametric tests (e.g., Kruskal-Wallis) to compare yields from Soxhlet vs. ultrasound-assisted extraction .

Data Interpretation & Reporting

Q. How to reconcile discrepancies between HPLC quantification and bioassay results?

  • Methodological Answer : Investigate matrix effects (e.g., co-extracted compounds inhibiting bioactivity). Use LC-MS to confirm this compound identity in active fractions. If discrepancies persist, consider synergistic/antagonistic interactions with other phytoconstituents .

Q. What are the limitations of using UV detection for this compound in complex matrices?

  • Methodological Answer : UV detection at 254 nm may lack specificity in polyphenol-rich extracts. Supplement with diode-array detection (DAD) or MS for confirmation. Beilstein guidelines emphasize reporting detection limits and potential interferences .

Experimental Design & Reproducibility

Q. How to ensure reproducibility in this compound isolation across labs?

  • Methodological Answer : Document all parameters (column lot number, mobile phase pH, ambient temperature). Share raw chromatograms and calibration data as supplementary information. The Beilstein Journal mandates detailed experimental protocols for critical steps (e.g., column conditioning) .

Q. What controls are essential in pharmacological studies of this compound?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (solvent-only samples). For in vitro toxicity, use cell lines with known sensitivity (e.g., HepG2) and validate results across multiple passages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.